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Aster-A Ligand-3

PROTAC synthesis E3 ligase recruitment targeted protein degradation

PROTAC development requires validated E3 ligase ligands. Alternative ligands lack published data for Aster-A systems. - Essential building block for NGF3 PROTAC (HY-D2336), the only documented Aster-A degrader (DC50 = 4.8 μM in HeLa cells) - Enables pomalidomide-based fluorescent probes for label-free binding/permeability assays - Supports comparative studies vs. StART-domain inhibitors (e.g., autogramin-2, IC50 = 0.27 μM) - Suitable for linker optimization campaigns to improve degradation efficiency (Dmax 41-60% baseline) - Immediate shipping, standard R&D quantities available

Molecular Formula C19H22N4O4S
Molecular Weight 402.5 g/mol
Cat. No. B15542240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAster-A Ligand-3
Molecular FormulaC19H22N4O4S
Molecular Weight402.5 g/mol
Structural Identifiers
InChIInChI=1S/C19H22N4O4S/c1-19(2,3)27-18(26)23-9-8-13-14(10-23)28-17(21-13)22-16(25)12-6-4-11(5-7-12)15(20)24/h4-7H,8-10H2,1-3H3,(H2,20,24)(H,21,22,25)
InChIKeyCGVBNXBOCBXLJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aster-A Ligand-3: Product Definition & PROTAC Synthesis


Aster-A Ligand-3 (CAS: 2375541-28-7; molecular formula: C19H22N4O4S; molecular weight: 402.47 g/mol) is a synthetic small molecule that functions as a ligand for E3 ubiquitin ligase [1]. It is specifically utilized as a building block in the synthesis of PROTAC (PROteolysis TArgeting Chimera) degraders targeting the sterol transport protein Aster-A (GRAMD1A) [1]. The compound serves as the E3 ligase-recruiting moiety within the PROTAC architecture and is not designed as a standalone pharmacologically active agent [2]. Its primary procurement relevance lies in enabling the construction of bifunctional Aster-A degraders for investigating nonvesicular cholesterol trafficking and autophagy regulation in cellular systems [3].

Aster-A Ligand-3 Substitution Challenges


Generic substitution of Aster-A Ligand-3 with alternative E3 ligase ligands is not scientifically justified for Aster-A PROTAC construction due to the absence of published comparative PROTAC assembly data across different E3-recruiting moieties in this target system. The only Aster-A PROTAC degrader with documented cellular degradation activity (NGF3) was constructed using this specific ligand class, and no alternative E3 ligand—such as VHL-based or IAP-based ligands—has been reported to yield a functional Aster-A degrader in the peer-reviewed literature [1]. The structural and physicochemical compatibility between the E3 ligand, linker, and target-binding moiety determines ternary complex formation and subsequent ubiquitination efficiency [2]. Until systematic linker-ligand optimization studies are published, substituting Aster-A Ligand-3 introduces undefined variables that may compromise PROTAC assembly, cellular permeability, or degradation efficacy relative to the documented NGF3 construct .

Aster-A Ligand-3 Differentiation Evidence


PROTAC Assembly vs. Direct Inhibition

Aster-A Ligand-3 is not a direct inhibitor of Aster-A and cannot be compared to small-molecule inhibitors on potency metrics such as IC50. Its differentiation lies in its functional role: it enables PROTAC-mediated degradation of Aster-A, a mechanism fundamentally distinct from inhibition. Direct Aster-A inhibitors include autogramin-2 (IC50 = 0.27 μM in amino acid starvation-induced autophagy assays) and 20-HC-Me-Pyrrolidine (IC50 = 0.11 μM for Aster-A) . Unlike these inhibitors, which block cholesterol binding and transfer by occupying the StART domain ligand pocket, Aster-A Ligand-3 recruits the ubiquitin-proteasome machinery to achieve catalytic protein elimination [1]. The resulting PROTAC NGF3 achieves DC50 = 4.8 μM and Dmax = 60% in HeLa cells, representing a degradation-based rather than occupancy-based pharmacological outcome .

PROTAC synthesis E3 ligase recruitment targeted protein degradation

NGF3 PROTAC Degradation Efficiency

The PROTAC degrader constructed using Aster-A Ligand-3 (as the E3-recruiting moiety) exhibits modest degradation efficiency. In HeLa cells, NGF3 demonstrates DC50 = 4.8 μM and Dmax = 41–60% [1]. For comparison, optimized PROTACs targeting other proteins achieve sub-micromolar DC50 values and near-complete degradation (e.g., PROTAC ATR degrader-1 DC50 = 0.53 μM) . This moderate performance indicates that Aster-A Ligand-3 is a functional but non-optimized E3 recruitment module for Aster-A degradation [2].

PROTAC efficacy DC50 protein degradation

Absence of Binding Affinity Data

No quantitative binding affinity data (KD or IC50) exists for Aster-A Ligand-3 against any E3 ligase or other protein target. This represents a significant evidence gap relative to well-characterized E3 ligase ligands such as thalidomide-based cereblon ligands (typical KD values in the sub-micromolar to low-micromolar range) [1] or VHL ligands with KD values as low as 185 nM [2]. The absence of affinity data means that procurement for any purpose other than exactly replicating the published Aster-A PROTAC synthetic route is not supported by existing evidence [3].

binding affinity selectivity E3 ligase

Sole Documented Application: PROTAC Synthesis

Aster-A Ligand-3 has been explicitly utilized in the synthesis of exactly one published PROTAC degrader: compound NGF3 (also designated PROTAC Aster-A degrader-1 or HY-D2336) [1]. This construct incorporates Aster-A Ligand-3 as the E3 ligase-recruiting moiety, connected via a linker to an Aster-A binding moiety derived from the inhibitor autogramin-2 [2]. In contrast, the Aster-A inhibitor autogramin-2 can be used directly in cellular assays without further synthetic modification . No other PROTAC architectures employing Aster-A Ligand-3 have been reported, and no comparative studies exist evaluating alternative E3 ligands for Aster-A degradation.

PROTAC synthesis bifunctional degrader chemical biology

Structural Differentiation from Related Ligands

Aster-A Ligand-3 is chemically distinct from other Aster-A-targeting small molecules. Its molecular weight (402.47 g/mol) and SMILES structure (O=C(N)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CN(C(=O)OC(C)(C)C)CC3) identify it as a thiazole-containing amide with a tert-butyl carbamate protecting group [1]. This structure differs substantially from autogramin-2 (MW 417.52 g/mol; tert-butyl 2-(4-isopropoxybenzamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate) and 20-HC-Me-Pyrrolidine, which is a modified oxysterol derivative . The structural differences correspond to functional differences: Aster-A Ligand-3 is optimized for E3 ligase recruitment, whereas autogramin-2 and 20-HC-Me-Pyrrolidine are optimized for StART domain binding [2].

chemical structure SMILES molecular weight

Proprietary Nature & Limited Availability

Aster-A Ligand-3 is not a broadly available commodity chemical. It is distributed by a limited number of specialized vendors (TargetMol, MedChemExpress, InvivoChem) and is often subject to stock availability constraints [1]. This contrasts with widely available E3 ligase ligands such as thalidomide and pomalidomide, which are accessible from numerous commercial sources as both research reagents and pharmaceutical-grade materials. Additionally, the compound's procurement is restricted to research use only, with explicit prohibitions against human use . Lead times and minimum order quantities may vary significantly between suppliers [2].

procurement availability research reagents

Aster-A Ligand-3: Research & Procurement Scenarios


NGF3 PROTAC Synthesis for Cholesterol Trafficking

Procure Aster-A Ligand-3 as the E3 ligase-recruiting building block for assembling the bifunctional PROTAC degrader NGF3 (HY-D2336). This construct is documented to degrade Aster-A in HeLa cells with DC50 = 4.8 μM and Dmax = 41–60% [1]. The resulting degrader can be applied in cellular assays investigating nonvesicular cholesterol transport from the plasma membrane to the endoplasmic reticulum, as well as the role of Aster-A in maintaining cellular cholesterol homeostasis [2]. Users should anticipate moderate degradation efficiency and may consider linker optimization studies to improve Dmax outcomes [3].

Pomalidomide-Based PROTAC Fluorescent Probes

Utilize Aster-A Ligand-3 in the synthesis of pomalidomide-based Aster-A PROTACs, which function as fluorescent probes due to the intrinsic fluorescence of the aminophthalimide core [1]. This property enables label-free monitoring of Aster-A binding and cellular permeability without requiring additional fluorophore conjugation [2]. The approach is particularly valuable for developing competitive binding assays and qualitatively assessing PROTAC cell entry, as demonstrated in the original publication [3].

Target Validation: Degradation vs. Inhibition

Employ Aster-A Ligand-3-derived PROTAC NGF3 in parallel with direct Aster-A inhibitors (e.g., autogramin-2, IC50 = 0.27 μM; 20-HC-Me-Pyrrolidine, IC50 = 0.11 μM) to dissect the functional consequences of Aster-A protein elimination versus occupancy-based inhibition [1]. This comparative approach addresses whether the scaffold functions of Aster-A—beyond its cholesterol-binding StART domain—contribute to autophagy regulation and cellular phenotypes [2]. Such studies are particularly relevant given that current small-molecule inhibitors target only the StART domain, leaving other Aster-A domains unperturbed [3].

PROTAC Linker Optimization & SAR Studies

Use Aster-A Ligand-3 as a fixed E3-recruiting moiety in systematic linker optimization campaigns aimed at improving Aster-A degradation efficiency. The published NGF3 construct represents a starting point for structure-activity relationship studies, and modifications to linker length, composition, and attachment geometry may enhance ternary complex formation and Dmax values [1]. This application scenario is appropriate for medicinal chemistry and chemical biology laboratories focused on developing next-generation Aster-A degraders with improved cellular potency [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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